4-pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

APOBEC3G inhibitor Structure–activity relationship Triazoloquinazolinone

4-Pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 757221-12-8) is a low-molecular-weight (288.37 g/mol) fused heterocyclic compound belonging to the 1-sulfanyl-4-alkyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one subclass. Its core structure comprises a triazole ring annulated to a quinazolinone, bearing an N4-pentyl substituent and a C1-sulfanyl (thione tautomer) group.

Molecular Formula C14H16N4OS
Molecular Weight 288.37
CAS No. 757221-12-8
Cat. No. B2607732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS757221-12-8
Molecular FormulaC14H16N4OS
Molecular Weight288.37
Structural Identifiers
SMILESCCCCCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S
InChIInChI=1S/C14H16N4OS/c1-2-3-6-9-17-12(19)10-7-4-5-8-11(10)18-13(17)15-16-14(18)20/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,20)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 757221-12-8): Core Scaffold and Procurement Context


4-Pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 757221-12-8) is a low-molecular-weight (288.37 g/mol) fused heterocyclic compound belonging to the 1-sulfanyl-4-alkyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one subclass. Its core structure comprises a triazole ring annulated to a quinazolinone, bearing an N4-pentyl substituent and a C1-sulfanyl (thione tautomer) group [1]. The compound has been disclosed as a representative example (Compound 24) in patent literature directed to triazoloquinazolines as diacylglycerol kinase modulators [2] and has been profiled in multiple NIH Molecular Libraries Program bioassays, yielding quantitative activity data against APOBEC3G, APOBEC3A, and PLK1 targets.

Why 4-Pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one Cannot Be Substituted by Generic Triazoloquinazolinones


Within the 1-sulfanyl-triazolo[4,3-a]quinazolin-5-one chemotype, the N4 substituent exerts a pronounced influence on target potency and selectivity. Public bioassay data from the Sanford-Burnham Center for Chemical Genomics demonstrate that the N4-pentyl analog achieves an APOBEC3G IC50 of 1.47 µM, whereas the N4-phenyl analog yields an IC50 of only 4.67 µM in the identical confirmatory assay [1]. This ~3.2-fold potency difference arises from a single-point N4 substitution change, underscoring that generic replacement by an in-class congener without verified quantitative comparability would introduce an unquantified risk of underperformance. Furthermore, the pentyl chain confers a computed XLogP3 of 2.9 versus ~1.9 for the 4-methyl analog, altering solubility, membrane partitioning, and potential off-target promiscuity profiles [2]. Selection decisions must therefore be anchored to specific N4-substituent identity rather than core scaffold class alone.

Quantitative Differentiation Matrix for 4-Pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one


N4-Pentyl vs. N4-Phenyl APOBEC3G Inhibitory Potency: Direct Head-to-Head Comparison

In the confirmatory dose–response APOBEC3G DNA deaminase assay (SBCCG, PubChem AID 504719), the 4-pentyl-1-sulfanyl derivative (target compound) exhibited an IC50 of 1,470 nM, while the 4-phenyl-1-sulfanyl analog (CAS 67442-90-4, BDBM80326) yielded an IC50 of 4,670 nM under identical experimental conditions [1][2]. This represents a 3.18-fold potency advantage conferred solely by replacement of the N4-phenyl with an N4-pentyl group.

APOBEC3G inhibitor Structure–activity relationship Triazoloquinazolinone

APOBEC3G vs. APOBEC3A Selectivity: Quantitative Isoform Discrimination

The target compound demonstrates marked selectivity for APOBEC3G over the closely related APOBEC3A isoform. In the SBCCG panel, it registered an APOBEC3G IC50 of 1,470 nM versus an APOBEC3A IC50 of 100,000 nM, yielding a selectivity ratio of approximately 68-fold [1][2]. By comparison, the N4-phenyl analog exhibited an APOBEC3G IC50 of 4,670 nM and an identical APOBEC3A IC50 of 100,000 nM, producing a selectivity ratio of only ~21-fold [3]. Thus, the pentyl derivative not only improves absolute APOBEC3G potency but also enhances isoform discrimination.

APOBEC isoform selectivity DNA cytosine deaminase Triazoloquinazolinone

PLK1 Polo-Box Domain (PBD) Inhibition: Mechanistic Differentiation from ATP-Competitive Kinase Inhibitors

The compound was identified as an inhibitor of the PLK1 Polo-box domain (PBD), a protein–protein interaction module, with an IC50 of 1,970 nM in an ELISA-based PBD-binding inhibition assay disclosed in US 2023/0365568 [1]. This mechanism is mechanistically orthogonal to ATP-competitive PLK1 kinase domain inhibitors such as BI 2536 (IC50 ~0.83 nM). While the absolute PBD potency is moderate, PBD-targeting chemotypes are relatively scarce in the literature, and the triazoloquinazolinone scaffold provides a structurally distinct starting point for PBD-focused chemical biology applications compared to the more common phosphopeptide mimetic series [2]. No head-to-head PBD data are available for the 4-phenyl or 4-methyl analogs in the public domain.

PLK1 PBD inhibitor Protein–protein interaction inhibitor Triazoloquinazolinone

N4-Alkyl Chain Length and Lipophilicity: Physicochemical Differentiation from Shorter-Chain and Aryl Analogs

The N4-pentyl group imparts a computed XLogP3 of 2.9 to the target compound, which is substantially higher than the N4-methyl analog (XLogP3 ≈ 1.9) and intermediate between the N4-butyl (XLogP3 ≈ 2.3) and N4-phenyl (XLogP3 ≈ 3.2) congeners [1]. Lipophilicity is a key determinant of passive membrane permeability, nonspecific protein binding, and solubility—parameters that directly affect assay reproducibility in cellular and biochemical settings. The pentyl chain thus occupies a differentiated physicochemical space: it provides sufficient lipophilicity for membrane partitioning without the π–π stacking and metabolic liabilities associated with the N4-phenyl group [2]. Quantitative solubility, logD, or permeability measurements for the target compound are not publicly available; the XLogP3 values are computed and serve as class-level guidance.

Lipophilicity N4-substituent SAR Computed physicochemical properties

C1-Thione Tautomerism: Chemical Reactivity Distinction from 1-Alkyl and 1-Chloromethyl Analogs

The C1-sulfanyl group in this compound exists predominantly as the thione tautomer (C=S) as evidenced by the IUPAC name '4-pentyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one' deposited in PubChem and ChEMBL [1]. This distinguishes it from 1-alkyl-substituted triazoloquinazolinones (e.g., the H1-antihistaminic series described by Alagarsamy et al.) and 1-chloromethyl derivatives (e.g., CAS 771499-33-3), where the C1 position is a non-exchangeable alkyl group . The thione tautomer can participate in metal coordination, hydrogen bonding as a sulfur-centered acceptor, and thiol-disulfide interchange under oxidizing conditions—reactivity features absent in 1-alkyl congeners. No quantitative comparative reactivity data (e.g., oxidation potentials, metal-binding constants) are available in the public domain for this specific compound.

Thione-thiol tautomerism Nucleophilic reactivity Chemical stability

Multi-Target Activity Fingerprint: APOBEC3G/PLK1 Dual Inhibition vs. Single-Target Reference Compounds

The compound displays a dual-target activity profile, inhibiting both APOBEC3G (IC50 = 1.47–1.60 µM) and PLK1 PBD (IC50 = 1.97 µM) at low micromolar concentrations, while being inactive against APOBEC3A (IC50 = 99–100 µM) and SV40 Large T antigen (EC50 > 50 µM) [1][2]. This polypharmacology profile contrasts with catechol-based APOBEC3G inhibitors (e.g., the 34 compounds from the primary HTS reported by Li et al., ACS Chem. Biol. 2012) which generally lack PLK1 activity, and with clinical PLK1 ATP-competitive inhibitors (e.g., volasertib) which show no APOBEC3G engagement [3]. The dual activity may be advantageous in oncology research contexts where both targets are implicated, though selectivity against the broader kinome and deaminase family remains uncharacterized.

Polypharmacology APOBEC3G PLK1 Target profiling

Evidence-Grounded Application Scenarios for 4-Pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one


APOBEC3G-Mediated HIV-1 Mutagenesis Research

The compound's validated APOBEC3G inhibitory activity (IC50 = 1.47 µM) with ~68-fold selectivity over APOBEC3A makes it suitable for pharmacological studies investigating APOBEC3G-dependent HIV-1 hypermutation and viral evolution [1]. At concentrations of 5–10 µM, effective A3G suppression is achievable without significant A3A cross-inhibition, enabling cleaner dissection of A3G-specific contributions to G-to-A mutation signatures in proviral DNA sequencing experiments.

PLK1 Polo-Box Domain Chemical Probe in Mitotic Signaling

With a PLK1 PBD IC50 of 1.97 µM, the compound serves as a non-peptidic PBD binder for investigating PLK1 subcellular localization and PBD-dependent protein–protein interactions [1]. Unlike ATP-competitive PLK1 inhibitors (e.g., BI 2536, volasertib), this compound does not target the kinase ATP site, offering a complementary tool for dissecting PBD-mediated scaffolding functions in mitotic entry and cytokinesis .

Structure–Activity Relationship Expansion at the N4 Position

The quantitative head-to-head data demonstrating 3.2-fold superior APOBEC3G potency over the N4-phenyl analog positions this compound as a reference standard for systematic SAR studies exploring the impact of N4-alkyl chain length, branching, and heteroatom incorporation on APOBEC3G/PLK1 dual activity [1]. Procurement of the pentyl derivative alongside the butyl (CAS 749920-43-2) and methyl (CAS 127570-96-1) analogs enables a matched-pair SAR set for lipophilicity–potency correlation analysis.

Sulfur-Containing Heterocyclic Building Block for Coordination Chemistry

The C1-thione tautomer provides a soft sulfur donor site capable of coordinating transition metals such as Cu(I), Ag(I), and Au(I), making the compound a candidate scaffold for synthesizing metal complexes with potential antiproliferative or catalytic properties [1]. This contrasts with 1-alkyl-substituted triazoloquinazolinones, which lack the thione functionality and cannot serve as S-donor ligands .

Quote Request

Request a Quote for 4-pentyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.